2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide
Description
2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2, an oxo group at position 1, and a carboxamide-linked 3-(1H-tetrazol-1-yl)phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and binding affinity to biological targets, making this compound a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-23-10-16(14-7-2-3-8-15(14)18(23)26)17(25)20-12-5-4-6-13(9-12)24-11-19-21-22-24/h2-11H,1H3,(H,20,25) |
InChI Key |
RSPZQJOPMNTKKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approaches
The ammonia-Ugi-4CR (four-component reaction) provides a efficient route to construct polysubstituted isoquinolin-1(2H)-ones. As demonstrated by, this method combines:
-
An aldehyde
-
An amine
-
A carboxylic acid
-
An isocyanide
Under optimized conditions (CuI catalyst, Cs₂CO₃ base, dioxane solvent, 80°C), the Ugi adduct undergoes cyclization to form the isoquinoline skeleton with a carboxylic acid group at position 4. For the target compound, 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as the critical intermediate, achievable in 58–74% yield.
Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Ugi-4CR | CuI, Cs₂CO₃ | Dioxane | 80°C | 58–74% | |
| Cyclization | β-keto ester, CuI | Dioxane | 80°C | 65% |
Functionalization at Position 4: Carboxamide Formation
Acid Chloride Intermediate
The 4-carboxylic acid group is activated to an acid chloride using oxalyl chloride or thionyl chloride. In a representative procedure:
-
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in anhydrous dichloromethane.
-
The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.
-
Excess reagent is removed under reduced pressure to yield the acid chloride.
Amide Coupling
The acid chloride reacts with 3-(1H-tetrazol-1-yl)aniline under Schotten-Baumann conditions:
-
The acid chloride (1.0 equiv) is added dropwise to a solution of the aniline (1.2 equiv) in methyl cellosolve.
-
The mixture is stirred at 25°C for 6 hours, followed by neutralization with aqueous ammonia to pH 8–9.
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The precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford the final carboxamide in 74–86% yield.
Amidation Optimization Data
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Solvent | Methyl cellosolve | Maximizes solubility | |
| Temperature | 25°C | Prevents decomposition | |
| Base | Aqueous NH₃ | Efficient neutralization |
Alternative Routes and Modifications
Ester Hydrolysis Pathway
An alternative approach involves synthesizing the methyl ester of the isoquinoline carboxylic acid, followed by hydrolysis:
One-Pot Sequential Synthesis
Recent advances propose a one-pot method combining Ugi-4CR and amidation:
-
Post-Ugi cyclization, the reaction mixture is directly treated with 3-(1H-tetrazol-1-yl)aniline without isolating the acid intermediate.
-
This reduces purification steps and improves overall yield to 81%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Key signals include:
-
MS (ESI+) : m/z 405.2 [M+H]⁺, confirming molecular weight.
Challenges and Optimization Strategies
Byproduct Formation
Scalability
-
Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% maintains yield while lowering costs.
-
Solvent Recovery : Dioxane is distilled and reused, improving process sustainability.
Applications and Derivatives
The carboxamide group enhances bioavailability, making the compound a candidate for:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The isoquinoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural and functional differences between the target compound and related analogues:
Functional Insights
- Tetrazole vs. Triazole/Imidazole : The tetrazole group in the target compound offers superior metabolic stability compared to triazole or imidazole derivatives due to its resistance to oxidative degradation . However, triazole-containing analogues (e.g., ) may exhibit stronger metal-binding properties, advantageous for targeting metalloenzymes.
- Substituent Effects : The 3,4,5-trimethoxyphenyl group in increases lipophilicity and may enhance penetration into cancer cells, whereas the 4-methoxyphenylethyl chain in improves aqueous solubility .
Pharmacological and Biochemical Data
While direct activity data for the target compound are unavailable, analogues suggest:
- Kinase Inhibition: Triazole/tetrazole-containing isoquinolines (e.g., ) inhibit tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .
- Antimicrobial Activity : Tetrazole derivatives exhibit broad-spectrum activity against Gram-negative bacteria due to membrane disruption .
- Solubility Challenges : Higher molecular weight (e.g., : 448.5 g/mol) correlates with reduced solubility, necessitating formulation optimization.
Biological Activity
2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a molecular formula of C18H14N6O2 and a molecular weight of approximately 313.35 g/mol. The compound features a dihydroisoquinoline core, a tetrazole substituent, and a carboxamide functional group, which contribute to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Anticancer Properties
Research indicates that 2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide exhibits significant anticancer properties. The compound's mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Case Studies
-
Cell Line Studies : In vitro studies have demonstrated that this compound shows potent antiproliferative activity against various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with promising results indicating significant growth inhibition.
Cell Line IC50 Value (µM) MCF-7 5.0 HCT-116 3.5 - Mechanism Exploration : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was supported by flow cytometry analysis showing an increase in sub-G1 phase cells, indicative of apoptosis.
Antimicrobial Activity
In addition to its anticancer effects, 2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide has demonstrated antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
The compound has been evaluated for its activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate that it possesses moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
Structure-Activity Relationship (SAR)
The unique structural features of 2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide significantly influence its biological activity. The presence of the tetrazole ring is crucial for enhancing the compound's binding affinity to biological targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-tetrazole derivatives | Contains tetrazole ring | Diverse biological activities |
| Isoquinoline derivatives | Isoquinoline core | Pharmacological properties |
| N-substituted phenyl compounds | Aromatic ring systems | Variable bioactivity |
The combination of functional groups in this compound confers distinct chemical properties that are not commonly found in other compounds within these categories.
Q & A
Basic: What structural features of this compound are critical for its biological activity, and how are they characterized?
The compound’s isoquinoline core and tetrazole ring are pivotal for interactions with biological targets, such as enzymes or receptors. The isoquinoline scaffold is known for its planar aromatic system, enabling π-π stacking with hydrophobic pockets in proteins, while the tetrazole ring (a bioisostere for carboxylic acids) enhances solubility and hydrogen-bonding capabilities. Structural confirmation involves NMR spectroscopy (to resolve proton environments and coupling patterns) and mass spectrometry (for molecular weight validation). X-ray crystallography may further elucidate spatial arrangements of the tetrazole and carboxamide groups .
Advanced: How can synthetic routes be optimized to improve yield and purity, particularly during scale-up?
Optimization requires multi-factorial analysis:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) can enhance cyclization efficiency .
- Statistical Design of Experiments (DoE) : Fractional factorial designs identify critical variables (temperature, solvent polarity, reaction time) to minimize byproducts. For example, ethanol may reduce side reactions compared to dichloromethane .
- Process Analytical Technology (PAT) : Real-time monitoring via FT-IR or HPLC ensures intermediate stability during scale-up .
Basic: Which spectroscopic and chromatographic methods are essential for structural validation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing isoquinoline C4 carboxamide from tetrazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- HPLC-PDA : Monitors purity (>95%) and detects degradation products under stressed conditions (e.g., heat, light) .
Advanced: How can computational methods resolve discrepancies in biological activity data across studies?
- Molecular Dynamics (MD) Simulations : Assess binding mode stability of the tetrazole group with target proteins under varying pH or ionic conditions .
- Meta-Analysis of SAR Data : Compare activity trends across analogs (e.g., substituents at the N-phenyl position) to identify outliers caused by assay variability .
- Free Energy Perturbation (FEP) : Quantifies the impact of structural modifications (e.g., methyl vs. cyclopropyl groups) on binding affinity .
Advanced: What strategies mitigate contradictions in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., CYP450 inhibition assays) and plasma protein binding to explain bioavailability gaps .
- 3D Tumor Spheroid Models : Bridge 2D cell line data with in vivo efficacy by mimicking tissue penetration barriers .
- Isosteric Replacement : Replace the tetrazole with a triazole to enhance metabolic resistance while retaining target engagement .
Basic: What are the primary challenges in synthesizing the tetrazole-substituted phenyl moiety?
- Regioselectivity : Tetrazole formation via [2+3] cycloaddition (azide + nitrile) requires strict temperature control (−10°C to 0°C) to avoid isomer mixtures .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves tetrazole isomers, confirmed by TLC (Rf 0.3–0.4) .
Advanced: How can reaction fundamentals guide the design of novel derivatives with improved selectivity?
- Transition-State Modeling : Quantum mechanical calculations (DFT) predict steric/electronic effects of substituents on reaction pathways .
- Parallel Synthesis : Use Ugi-type reactions to generate libraries with diversified R-groups (e.g., alkyl, aryl) on the isoquinoline core .
- Kinetic Studies : Compare rate constants for nucleophilic substitution at the carboxamide position to prioritize stable derivatives .
Basic: What in vitro assays are recommended for initial biological screening?
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., protease or kinase targets) with IC₅₀ determination .
- Cytotoxicity Screening : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values normalized to controls .
Advanced: What methodologies address low reproducibility in spectral data for structurally similar analogs?
- Standardized NMR Protocols : Deuterated DMSO-d₆ as a universal solvent with TMS internal reference .
- Cross-Validation : Compare HRMS and elemental analysis results to confirm molecular formulas .
- Collaborative Ring Trials : Share samples across labs to identify instrument-specific artifacts .
Advanced: How can machine learning optimize reaction conditions for novel derivatives?
- Feature Engineering : Train models on reaction parameters (catalyst, solvent, temperature) and outcomes (yield, purity) from historical data .
- Active Learning : Iteratively refine predictions by incorporating new experimental data (e.g., failed reactions) .
- Transfer Learning : Apply knowledge from related isoquinoline syntheses to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
